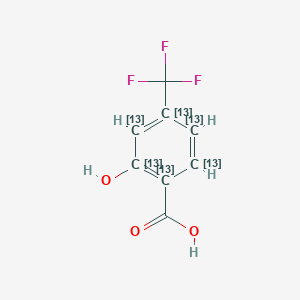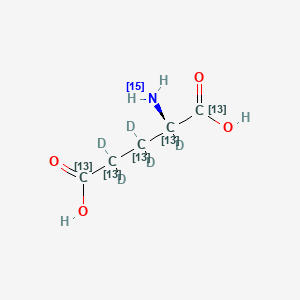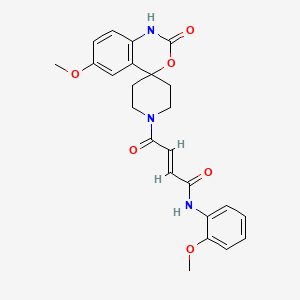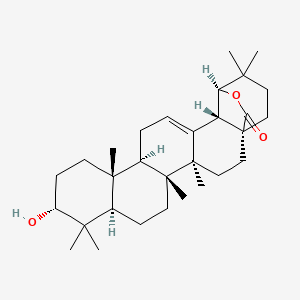
Ficusonolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ficusonolide is a triterpene lactone isolated from the plant Ficus foveolata. This compound has garnered significant attention due to its potential antidiabetic properties. It has been studied extensively for its ability to enhance glucose uptake and inhibit key enzymes involved in diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of ficusonolide typically involves bioassay-guided fractionation of the crude extract from the stem of Ficus foveolata. The process includes solvent extraction, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions: Ficusonolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Ficusonolide has been extensively studied for its antidiabetic potential. It has shown significant activity in enhancing glucose uptake in vitro and reducing hyperglycemia in vivo. Additionally, it has demonstrated inhibitory activity against enzymes such as dipeptidyl peptidase-IV, protein tyrosine phosphatase 1B, α-glucosidase, and α-amylase .
Applications in Various Fields:
Chemistry: Used as a model compound for studying triterpene lactones.
Biology: Investigated for its role in cellular glucose uptake mechanisms.
Medicine: Potential therapeutic agent for managing diabetes.
Industry: Potential use in developing antidiabetic supplements
Mechanism of Action
Ficusonolide exerts its antidiabetic effects by interacting with several molecular targets. It inhibits dipeptidyl peptidase-IV, protein tyrosine phosphatase 1B, α-glucosidase, and α-amylase. These interactions lead to enhanced glucose uptake and reduced blood glucose levels .
Molecular Targets and Pathways:
Dipeptidyl Peptidase-IV: Inhibition leads to increased insulin secretion.
Protein Tyrosine Phosphatase 1B: Inhibition enhances insulin signaling.
α-Glucosidase and α-Amylase: Inhibition reduces carbohydrate digestion and absorption
Comparison with Similar Compounds
- Oleanolic Acid
- Ursolic Acid
- Betulinic Acid
- Maslinic Acid
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(1S,4S,5R,8R,10R,13R,14R,18S,19S)-10-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracos-16-en-23-one |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30-17-15-28(6)18(22(30)23(25)33-24(30)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h8,19-23,31H,9-17H2,1-7H3/t19-,20+,21+,22+,23-,27-,28+,29+,30+/m0/s1 |
InChI Key |
AATOTTRZYXOOGR-WJEUTTHUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]56[C@H]4[C@@H](C(CC5)(C)C)OC6=O)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC23CCC4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1OC3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


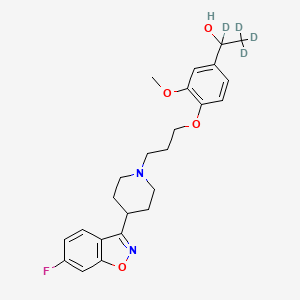
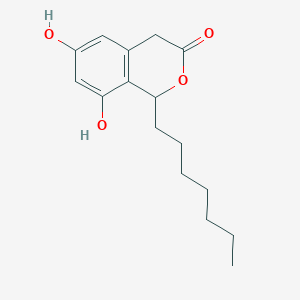
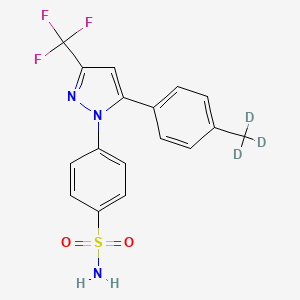
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
![methyl (6R,9aS)-11-bromo-2-(4-cyanoanilino)-6,9a-dimethyl-4,5,5a,7,8,9-hexahydro-3H-naphtho[2,1-e]benzimidazole-6-carboxylate](/img/structure/B12412718.png)
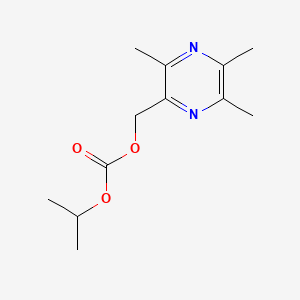
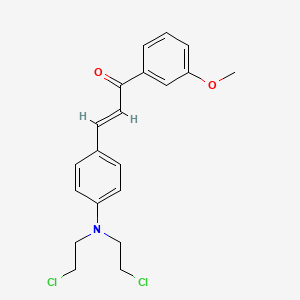
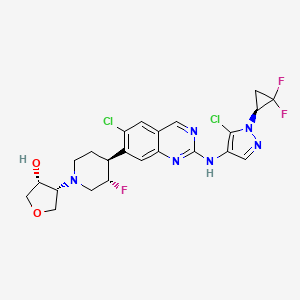
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
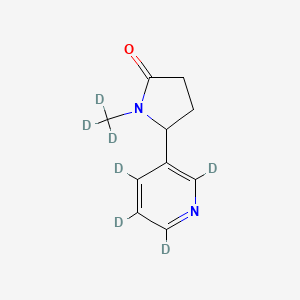
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
